molecular formula C28H24N4O5 B11602491 (2E)-N-[(E)-(1,3-benzoxazol-2-ylamino){[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]amino}methylidene]-3-(4-methoxyphenyl)prop-2-enamide

(2E)-N-[(E)-(1,3-benzoxazol-2-ylamino){[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]amino}methylidene]-3-(4-methoxyphenyl)prop-2-enamide

Cat. No.: B11602491
M. Wt: 496.5 g/mol
InChI Key: IGFIELRQHRXRLB-JYFOCSDGSA-N
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Description

The compound (2E)-N-[(E)-[(1,3-BENZOXAZOL-2-YL)AMINO][(2E)-3-(4-METHOXYPHENYL)PROP-2-ENAMIDO]METHYLIDENE]-3-(4-METHOXYPHENYL)PROP-2-ENAMIDE is a complex organic molecule characterized by its benzoxazole and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-[(E)-[(1,3-BENZOXAZOL-2-YL)AMINO][(2E)-3-(4-METHOXYPHENYL)PROP-2-ENAMIDO]METHYLIDENE]-3-(4-METHOXYPHENYL)PROP-2-ENAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzoxazole core, followed by the introduction of the methoxyphenyl groups through various coupling reactions. Common reagents used in these reactions include palladium catalysts, base reagents like potassium carbonate, and solvents such as dimethylformamide (DMF) and tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated synthesis platforms can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-[(E)-[(1,3-BENZOXAZOL-2-YL)AMINO][(2E)-3-(4-METHOXYPHENYL)PROP-2-ENAMIDO]METHYLIDENE]-3-(4-METHOXYPHENYL)PROP-2-ENAMIDE: undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxyphenyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products

Scientific Research Applications

(2E)-N-[(E)-[(1,3-BENZOXAZOL-2-YL)AMINO][(2E)-3-(4-METHOXYPHENYL)PROP-2-ENAMIDO]METHYLIDENE]-3-(4-METHOXYPHENYL)PROP-2-ENAMIDE: has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of (2E)-N-[(E)-[(1,3-BENZOXAZOL-2-YL)AMINO][(2E)-3-(4-METHOXYPHENYL)PROP-2-ENAMIDO]METHYLIDENE]-3-(4-METHOXYPHENYL)PROP-2-ENAMIDE involves its interaction with specific molecular targets and pathways. The benzoxazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with cellular signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-N-[(E)-[(1,3-BENZOXAZOL-2-YL)AMINO][(2E)-3-(4-METHOXYPHENYL)PROP-2-ENAMIDO]METHYLIDENE]-3-(4-METHOXYPHENYL)PROP-2-ENAMIDE: stands out due to its unique combination of benzoxazole and methoxyphenyl groups, which confer distinct chemical and biological properties not commonly found in other compounds.

Properties

Molecular Formula

C28H24N4O5

Molecular Weight

496.5 g/mol

IUPAC Name

(E)-N-[N'-(1,3-benzoxazol-2-yl)-N-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]carbamimidoyl]-3-(4-methoxyphenyl)prop-2-enamide

InChI

InChI=1S/C28H24N4O5/c1-35-21-13-7-19(8-14-21)11-17-25(33)30-27(32-28-29-23-5-3-4-6-24(23)37-28)31-26(34)18-12-20-9-15-22(36-2)16-10-20/h3-18H,1-2H3,(H2,29,30,31,32,33,34)/b17-11+,18-12+

InChI Key

IGFIELRQHRXRLB-JYFOCSDGSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)NC(=NC2=NC3=CC=CC=C3O2)NC(=O)/C=C/C4=CC=C(C=C4)OC

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)NC(=NC2=NC3=CC=CC=C3O2)NC(=O)C=CC4=CC=C(C=C4)OC

Origin of Product

United States

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